5-Fluoro-2,3-dimethylpyridine vs. 5-Fluoro-2-methylpyridine: Lipophilicity and Molecular Weight Differentiation
5-Fluoro-2,3-dimethylpyridine exhibits a calculated LogP value of 1.8375, which is substantially higher than that of its mono-methyl analog 5-fluoro-2-methylpyridine (XLogP3 = 1.3) [1]. This increase in lipophilicity arises from the presence of an additional methyl group at the 3-position of the pyridine ring [2]. The molecular weight differs correspondingly: 125.14 g/mol for 5-fluoro-2,3-dimethylpyridine versus 111.12 g/mol for 5-fluoro-2-methylpyridine .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.8375 (calculated) |
| Comparator Or Baseline | 5-Fluoro-2-methylpyridine: XLogP3 = 1.3 (calculated) |
| Quantified Difference | LogP increase of ~0.54 units |
| Conditions | Computed properties from Chemsrc and PubChem databases |
Why This Matters
Higher LogP predicts enhanced membrane permeability and potentially improved oral bioavailability in derived drug candidates, making the di-methyl analog preferable when target engagement requires crossing lipid bilayers.
- [1] Chemsrc. (2024). 5-Fluoro-2,3-dimethylpyridine: LogP and Molecular Weight. View Source
- [2] PubChem. (n.d.). 5-Fluoro-2-methylpyridine: XLogP3 Computed Property. View Source
